![molecular formula C17H15NO5 B5313745 1-(2,4-dimethoxyphenyl)-3-(2-nitrophenyl)-2-propen-1-one](/img/structure/B5313745.png)
1-(2,4-dimethoxyphenyl)-3-(2-nitrophenyl)-2-propen-1-one
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Overview
Description
1-(2,4-dimethoxyphenyl)-3-(2-nitrophenyl)-2-propen-1-one, commonly known as DNP, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. DNP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 268.28 g/mol. This compound has been used in various scientific research studies, and its potential applications have been explored extensively.
Mechanism of Action
The mechanism of action of DNP involves its ability to uncouple oxidative phosphorylation in mitochondria. DNP acts as a protonophore, disrupting the proton gradient across the mitochondrial inner membrane and causing a decrease in ATP production. This leads to an increase in metabolic rate and energy expenditure, making DNP an attractive candidate for weight loss and obesity treatment.
Biochemical and Physiological Effects:
DNP has been shown to have various biochemical and physiological effects, including an increase in metabolic rate, energy expenditure, and body temperature. DNP has also been shown to increase insulin sensitivity and glucose uptake in skeletal muscle, making it a potential treatment for type 2 diabetes. However, DNP has also been associated with adverse effects, including hyperthermia, tachycardia, and even death in some cases.
Advantages and Limitations for Lab Experiments
DNP has several advantages for lab experiments, including its ability to uncouple oxidative phosphorylation in mitochondria, making it a useful tool for studying mitochondrial function. DNP is also relatively easy to synthesize and purify, making it readily available for research purposes. However, DNP also has limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research on DNP, including its potential as a treatment for obesity, diabetes, and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration of DNP for these applications. Additionally, research is needed to explore the potential use of DNP as a probe for studying mitochondrial function and protein structure. Finally, further investigations are needed to fully understand the biochemical and physiological effects of DNP and to develop safer and more effective alternatives.
In conclusion, 1-(2,4-dimethoxyphenyl)-3-(2-nitrophenyl)-2-propen-1-one, or DNP, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. DNP has been used in various scientific research studies, including in the field of organic chemistry, medicinal chemistry, and biochemistry. The mechanism of action of DNP involves its ability to uncouple oxidative phosphorylation in mitochondria, leading to an increase in metabolic rate and energy expenditure. DNP has several advantages for lab experiments, including its ability to uncouple oxidative phosphorylation in mitochondria and its relative ease of synthesis and purification. However, DNP also has limitations, including its potential toxicity and the need for careful handling and disposal. There are several future directions for research on DNP, including its potential as a treatment for obesity, diabetes, and neurodegenerative diseases, and its use as a probe for studying mitochondrial function and protein structure.
Synthesis Methods
The synthesis of DNP involves the condensation of 2,4-dimethoxybenzaldehyde and 2-nitrobenzaldehyde with acetone in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization. The yield of DNP varies depending on the reaction conditions and the purity of the starting materials.
Scientific Research Applications
DNP has been used in various scientific research studies, including in the field of organic chemistry, medicinal chemistry, and biochemistry. In organic chemistry, DNP has been used as a starting material for the synthesis of other compounds. In medicinal chemistry, DNP has been explored for its potential as an anticancer agent and as a treatment for neurodegenerative diseases. In biochemistry, DNP has been used as a probe to study the structure and function of proteins.
properties
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-(2-nitrophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-22-13-8-9-14(17(11-13)23-2)16(19)10-7-12-5-3-4-6-15(12)18(20)21/h3-11H,1-2H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMHHVLOPQSNFE-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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